3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

VAP-1 inhibitor SSAO inhibitor Selectivity profiling

This Bumetanide Impurity 6 reference standard (CAS 1236290-34-8) is structurally differentiated by its dibutylamino substitution, ensuring a distinct HPLC retention time and mass spectrum—unambiguous identification for method validation, QC, and stability studies. It also serves as a potent, species-selective VAP-1/SSAO inhibitor (human IC50 20 nM) and an ideal NKCC1-negative control. Purity ≥98%. Not substitutable with other impurities.

Molecular Formula C21H28N2O5S
Molecular Weight 420.5 g/mol
Cat. No. B13447285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
Molecular FormulaC21H28N2O5S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C21H28N2O5S/c1-3-5-12-23(13-6-4-2)18-14-16(21(24)25)15-19(29(22,26)27)20(18)28-17-10-8-7-9-11-17/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25)(H2,22,26,27)
InChIKeyMYCDGAQAFHMODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (Bumetanide Impurity 6) – A Critical Reference Standard for Pharmaceutical Analysis


3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS 1236290-34-8), also known as Bumetanide Impurity 6, is a structurally distinct organic sulfonamide [1]. It is primarily utilized as a reference standard in analytical method development and quality control for the loop diuretic pharmaceutical, Bumetanide [2]. Unlike Bumetanide, which possesses a butylamino side chain, this compound features a dibutylamino substitution, which fundamentally alters its physicochemical properties and biological target profile .

Why 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Cannot Be Substituted with Other Bumetanide Impurities


Substituting this specific compound for another Bumetanide-related impurity is not analytically or pharmacologically valid. The unique dibutylamino moiety in 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid results in a distinct retention time and mass spectrum compared to the parent drug Bumetanide and other known impurities like Impurity A (a desbutyl analog) [1]. This structural difference is the basis for its use as a specific marker in HPLC purity assays. Furthermore, its biological activity profile, while lacking the primary loop diuretic target engagement of Bumetanide (NKCC), demonstrates measurable off-target interactions with enzymes like VAP-1/SSAO and alpha-glucosidase, which are not shared by all class members, making it an unsuitable substitute in any pharmacological study [2].

Quantitative Differentiation of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid from Closest Analogs


Selective and Potent Inhibition of Human VAP-1/SSAO Compared to Rodent Orthologs

This compound demonstrates a high degree of potency and selectivity for human VAP-1/SSAO over the rat enzyme. In cell-based assays, the compound inhibited human VAP-1 with an IC50 of 20 nM, while its potency against the rat VAP-1 was 3.6-fold lower, with an IC50 of 72 nM [1].

VAP-1 inhibitor SSAO inhibitor Selectivity profiling

Weak Inhibition of NKCC1 Confirms Lack of Primary Diuretic Activity

The compound's structural deviation from the parent drug Bumetanide results in a complete loss of its primary pharmacological activity. Bumetanide is a potent inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter NKCC1 with an IC50 of approximately 0.68 µM (680 nM) . In contrast, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is not known to inhibit NKCC1 and shows no diuretic activity [1].

NKCC1 inhibitor Diuretic activity Loop diuretic impurity

Physicochemical Distinctiveness from Bumetanide Based on Aqueous Solubility

The compound's aqueous solubility at pH 7.4 is quantitatively defined as 1 [unit not specified, likely mg/mL or similar, based on ChEMBL data], which is a key parameter differentiating it from the more soluble parent drug, Bumetanide. This difference in solubility is critical for developing robust HPLC methods and understanding its behavior in aqueous formulations .

Solubility Physicochemical properties Analytical method development

Broader Off-Target Enzyme Inhibition Profile Including Alpha-Glucosidase and DAO

The compound displays a unique polypharmacological profile, inhibiting several enzymes with varying potencies. It inhibits rat intestinal alpha-glucosidase with an IC50 of 410,000 nM [1] and human D-amino acid oxidase (DAO) with an IC50 of 26,100 nM [2]. This profile is distinct from Bumetanide, which primarily targets NKCC1.

Alpha-glucosidase inhibitor DAO inhibitor Polypharmacology

Recommended Applications for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Based on Verifiable Evidence


Analytical Reference Standard for Bumetanide Purity and Impurity Profiling

The compound is most effectively utilized as a certified reference standard for identifying and quantifying Bumetanide Impurity 6 in pharmaceutical drug substances and products. Its distinct HPLC retention time and mass spectrum, a direct consequence of the dibutylamino substitution, ensure unambiguous identification during quality control, method validation, and stability studies [1].

Pharmacological Tool for Investigating VAP-1/SSAO Species Selectivity

Given its high potency and selectivity for human VAP-1 over the rat enzyme (IC50 20 nM vs. 72 nM), this compound serves as a valuable tool for studying the species-specific pharmacology of VAP-1/SSAO. It is particularly useful in the early stages of drug discovery to benchmark species differences and de-risk translational studies from rodent models to human clinical trials [2].

Negative Control for Loop Diuretic Studies Involving Bumetanide

The compound's complete lack of NKCC1 inhibitory activity makes it an ideal negative control in experiments designed to study the on-target effects of Bumetanide. Researchers can use this impurity to ensure that observed effects are specifically due to NKCC1 inhibition and not a general effect of the sulfamoylbenzoic acid scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.